molecular formula C13H13NO2 B8194821 5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid

5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B8194821
M. Wt: 215.25 g/mol
InChI Key: GVHCTVAVEPSBSD-UHFFFAOYSA-N
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Description

5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzaldehyde and ethyl acetoacetate.

    Formation of Pyrrole Ring: The key step involves the condensation of 2,3-dimethylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction forms the pyrrole ring.

    Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Pyrrole-2,3-dicarboxylic acids.

    Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

    Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-1H-pyrrole-2-carboxylic acid
  • 5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid
  • 5-(3-methylphenyl)-1H-pyrrole-2-carboxylic acid

Uniqueness

5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylicacid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and materials science.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-8-4-3-5-10(9(8)2)11-6-7-12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHCTVAVEPSBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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